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Compound of Interest

Compound Name: Ceftolozane

This technical support center provides researchers, scientists, and drug development
professionals with guidance on optimizing ceftolozane/tazobactam dosage regimens for
patients with renal impairment. The information is presented in a question-and-answer format
to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for adjusting ceftolozane/tazobactam dosage in patients with renal
impairment?

Ceftolozane and tazobactam are primarily eliminated from the body by the kidneys.[1] In
patients with impaired renal function, the clearance of these drugs is reduced, leading to
increased plasma exposure.[2][3][4] Specifically, as renal function declines, the area under the
concentration-time curve (AUC) for both ceftolozane and tazobactam increases significantly.[2]
Dosage adjustments are therefore necessary to prevent drug accumulation, which could lead
to potential toxicity, while ensuring that therapeutic exposures are maintained to achieve clinical
efficacy.

Q2: What are the standard dosage adjustments for ceftolozane/tazobactam based on
creatinine clearance (CrCl)?
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Dosage adjustments for ceftolozane/tazobactam are based on the patient's estimated
creatinine clearance (CrCl) and the indication for treatment. The standard dosing for patients
with normal renal function (CrCl >50 mL/min) is 1.5 g (1 g ceftolozane / 0.5 g tazobactam)
every 8 hours for complicated urinary tract infections (cUTI) and complicated intra-abdominal
infections (clAl), and 3 g (2 g ceftolozane / 1 g tazobactam) every 8 hours for hospital-
acquired or ventilator-associated pneumonia (HABP/VABP). Recommended dosage
adjustments for patients with renal impairment are summarized in the tables below.

Q3: How should ceftolozane/tazobactam be dosed in patients with end-stage renal disease
(ESRD) on hemodialysis?

For adult patients with ESRD on intermittent hemodialysis, a specific dosing regimen consisting
of a loading dose followed by a maintenance dose is recommended. For clAl and cUTI, a
single loading dose of 750 mg (500 mg ceftolozane / 250 mg tazobactam) is followed by a
maintenance dose of 150 mg (100 mg ceftolozane / 50 mg tazobactam) every 8 hours. For
HABP/VABP, a single loading dose of 2.25 g (1.5 g ceftolozane / 0.75 g tazobactam) is
followed by a 450 mg (300 mg ceftolozane / 150 mg tazobactam) maintenance dose every 8
hours. On hemodialysis days, the dose should be administered at the earliest possible time
after the completion of dialysis. Hemodialysis has been shown to reduce the overall exposure
of ceftolozane and tazobactam by approximately 66% and 56%, respectively.

Q4: Are there dosage recommendations for pediatric patients with renal impairment?

Data on ceftolozane/tazobactam dosing in pediatric patients with renal impairment is limited.
One study in critically ill children suggests potential dosage adjustments based on the severity
of acute kidney injury (AKI). For children with normal renal function, a dose of 35-40 mg/kg
every 8 hours is suggested. In cases of severe AKI, a reduced dose of 10 mg/kg every 8 hours
may be considered. For children on continuous renal replacement therapy (CRRT) with high
effluent rates, a dose of 30 mg/kg every 8 hours has been proposed. However, dosage
adjustments for pediatric patients with an estimated glomerular filtration rate (eGFR) of 50
mL/min/1.73 m2 or less have not been definitively established, and the use of Zerbaxa® is not
recommended in this population.

Q5: What is the pharmacokinetic profile of ceftolozane/tazobactam in patients with normal
renal function?
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In individuals with normal renal function, the pharmacokinetics of ceftolozane/tazobactam are
linear across a wide range of doses. The terminal elimination half-life is approximately 2.5
hours for ceftolozane and 1 hour for tazobactam. Both compounds have low protein binding
(around 20% for ceftolozane and 30% for tazobactam) and are primarily excreted unchanged
in the urine, indicating minimal metabolism.

Troubleshooting Guide for Experimental Studies

Issue 1: High variability in pharmacokinetic (PK) data from subjects with renal impairment.
o Possible Cause: Inaccurate estimation of renal function.

o Troubleshooting Step: Ensure that creatinine clearance is estimated accurately using a
consistent method, such as the Cockcroft-Gault equation, and that serum creatinine levels
are stable. For patients with changing renal function, it is recommended to monitor CrCl at
least daily.

» Possible Cause: Presence of co-morbidities affecting drug distribution and elimination.

o Troubleshooting Step: Document and analyze the impact of co-morbidities in your study
population. A population pharmacokinetic (PopPK) model can be developed to identify and
guantify the sources of variability. Body weight has been identified as a covariate affecting
the volume of distribution of ceftolozane.

Issue 2: Difficulty in establishing a therapeutic window in patients on continuous renal
replacement therapy (CRRT).

o Possible Cause: Variable drug clearance due to different CRRT modalities and settings.

o Troubleshooting Step: The clearance of ceftolozane/tazobactam during CRRT is
dependent on the effluent flow rate. It is crucial to document the specific CRRT modality
(e.g., CVVHD, CVVHDF), filter type, blood flow rate, and effluent flow rate for each patient.
Therapeutic drug monitoring (TDM) can be a valuable tool to ensure adequate drug
exposure in this patient population.

» Possible Cause: Standard dosing regimens may lead to underdosing in high-intensity CRRT.
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o Troubleshooting Step: Studies suggest that higher doses or continuous/extended infusions
may be necessary for patients undergoing high-intensity CRRT to achieve optimal
pharmacokinetic/pharmacodynamic (PK/PD) targets. Consider implementing TDM to
individualize dosing regimens.

Issue 3: Observed clinical failure in a subset of patients with moderate renal impairment despite
recommended dose adjustments.

o Possible Cause: Suboptimal drug exposure at the site of infection.

o Troubleshooting Step: In a clinical trial for complicated intra-abdominal infections, lower
clinical cure rates were observed in patients with a baseline CrCl of 30 to <50 mL/min
treated with ceftolozane/tazobactam compared to meropenem. This highlights the
importance of carefully evaluating clinical outcomes in this specific patient population and
considering the severity and site of infection.

» Possible Cause: Presence of less susceptible pathogens.

o Troubleshooting Step: Ensure that the infecting pathogen's minimum inhibitory
concentration (MIC) for ceftolozane/tazobactam is determined. The therapeutic efficacy of
cephalosporins is correlated with the percentage of time that the plasma drug
concentration exceeds the MIC (%T>MIC).

Data Presentation

Table 1: Recommended Dosage of Ceftolozane/Tazobactam in Adult Patients with Renal
Impairment for Complicated Intra-Abdominal Infections (clAl) and Complicated Urinary Tract
Infections (cUTI).
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Creatinine Clearance

(mLimin) Recommended Dose Frequency

>50 159g(1g/0.509) Every 8 hours
30 to 50 750 mg (500 mg / 250 mg) Every 8 hours
15to 29 375 mg (250 mg / 125 mg) Every 8 hours

End-Stage Renal Disease
(ESRD) on Hemodialysis

750 mg (500 mg / 250 mg)
loading dose, then 150 mg

. Every 8 hours
(100 mg / 50 mg) maintenance

dose

Data sourced from multiple references.

Table 2: Recommended Dosage of Ceftolozane/Tazobactam in Adult Patients with Renal

Impairment for Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP).

Creatinine Clearance

. Recommended Dose Frequency
(mL/min)
>50 3g(2g/1q) Every 8 hours
30to 50 159g(1g/0.509) Every 8 hours
15to 29 750 mg (500 mg / 250 mg) Every 8 hours

End-Stage Renal Disease
(ESRD) on Hemodialysis

2.259 (1.59/0.75 g) loading
dose, then 450 mg (300 mg / Every 8 hours

150 mg) maintenance dose

Data sourced from multiple references.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Subjects with Varying Degrees of Renal Function

This protocol is based on the methodology of phase |, open-label studies investigating the

pharmacokinetics of ceftolozane/tazobactam.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b606591?utm_src=pdf-body
https://www.benchchem.com/product/b606591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Subject Recruitment:

o Enroll healthy volunteers and subjects with mild, moderate, and severe renal impairment,
and subjects with ESRD on hemodialysis.

o Categorize renal function based on estimated creatinine clearance (e.g., using the
Cockcroft-Gault formula).

Drug Administration:

o Administer a single intravenous infusion of ceftolozane/tazobactam over 1 hour. The dose
may be adjusted based on the degree of renal impairment (e.g., 1000 mg/500 mg for
normal to moderate impairment, 500 mg/250 mg for severe impairment).

o For ESRD subjects, administer the dose both before and after hemodialysis.
Sample Collection:

o Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and
at multiple time points post-infusion) to characterize the plasma concentration-time profile.

Bioanalytical Method:

o Quantify ceftolozane and tazobactam concentrations in plasma using a validated
analytical method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis:

o Determine pharmacokinetic parameters using noncompartmental methods. Key
parameters include:

Maximum plasma concentration (Cmax)

Area under the plasma concentration-time curve (AUC)

Terminal elimination half-life (t%2)

Total plasma clearance (CL)
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» Volume of distribution (\Vd)

o Safety Monitoring:

o Monitor subjects for adverse events (AEs) throughout the study. Collect data on vital signs,
physical examinations, electrocardiograms (ECGs), and clinical laboratory evaluations.
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Caption: Experimental workflow for a pharmacokinetic study of ceftolozane in renal
impairment.
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Caption: Logic diagram for ceftolozane/tazobactam dosage adjustment in adults.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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